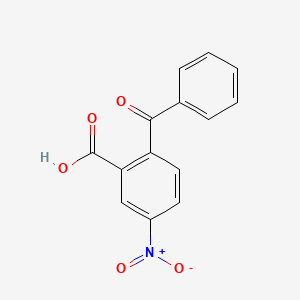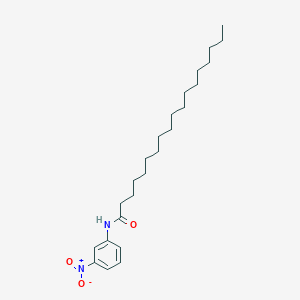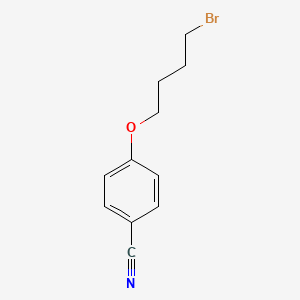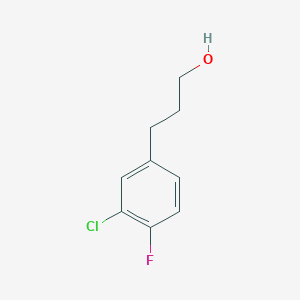
3-(3-Chloro-4-fluorophenyl)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-fluorophenyl)propan-1-OL: is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluorobenzene.
Grignard Reaction: The 3-chloro-4-fluorobenzene is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent.
Addition Reaction: The Grignard reagent is then reacted with propanal to form the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(3-Chloro-4-fluorophenyl)propan-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of 3-(3-Chloro-4-fluorophenyl)propanal.
Reduction: Formation of 3-(3-Chloro-4-fluorophenyl)propane.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity towards these targets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluorophenyl isocyanate
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Comparison:
- 3-Chloro-4-fluorophenylboronic acid: Similar in structure but contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
- 3-Chloro-4-fluorophenyl isocyanate: Contains an isocyanate group, which is reactive towards nucleophiles and used in the synthesis of ureas and carbamates.
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring, making it structurally distinct and used in different chemical applications.
Propriétés
Formule moléculaire |
C9H10ClFO |
|---|---|
Poids moléculaire |
188.62 g/mol |
Nom IUPAC |
3-(3-chloro-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10ClFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-4,6,12H,1-2,5H2 |
Clé InChI |
NIXFMJBRFSXYCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCO)Cl)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8780116.png)
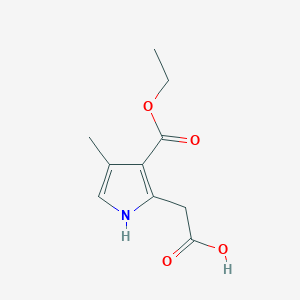
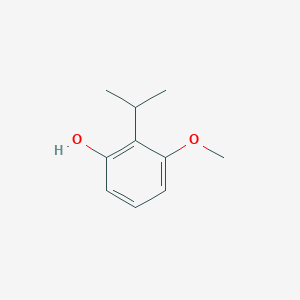

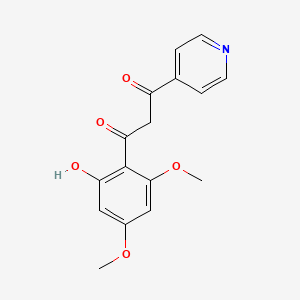
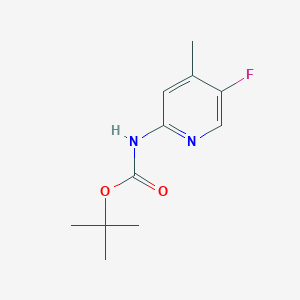

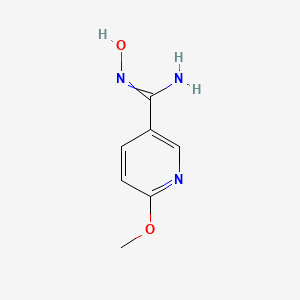
![N1-(benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B8780156.png)
![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B8780160.png)

